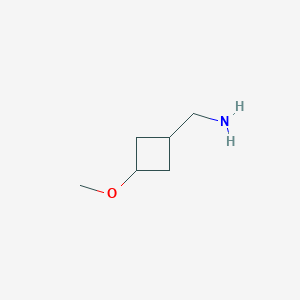

(3-Methoxycyclobutyl)methanamine

Description

Significance of Cyclobutane (B1203170) Scaffolds in Organic and Medicinal Chemistry

The cyclobutane motif, a four-membered carbocyclic ring, has garnered increasing attention for its unique structural and chemical properties. nih.govnih.gov Its incorporation into molecular design offers a powerful strategy for chemists to influence a molecule's three-dimensional shape, metabolic stability, and biological activity. nih.govru.nl

Historically, cyclobutane was first synthesized in 1907. nih.govru.nl While relatively rare in nature, cyclobutane rings are found in some natural products, such as sceptrins isolated from marine sponges, which exhibit antimicrobial properties. nih.govru.nl A key structural feature of the cyclobutane ring is its puckered conformation, which deviates from planarity. nih.govnih.gov This non-planar structure, along with longer carbon-carbon bonds and increased π-character, contributes to its distinct chemical behavior. nih.govru.nl The three-dimensional nature of the cyclobutane scaffold provides unique opportunities for creating diverse molecular shapes, a critical aspect in the design of new therapeutic agents. nih.govnih.gov

Small molecules containing strained ring systems, such as cyclobutanes, play a crucial role in pharmaceutical development. chemistryworld.comnumberanalytics.com The inherent ring strain in these structures can influence their reactivity and conformational preferences, which can be harnessed to design molecules with specific biological activities. numberanalytics.com The introduction of a cyclobutane moiety can lead to several advantageous properties in drug candidates, including:

Conformational Restriction: Locking a molecule into a specific, biologically active conformation. nih.govru.nllifechemicals.com

Increased Metabolic Stability: The cyclobutane ring can be more resistant to metabolic degradation compared to other chemical groups. ru.nl

Improved Pharmacokinetic Properties: By replacing larger or more flexible groups, cyclobutanes can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. ru.nl

Novel Bioisosterism: Acting as a substitute for other chemical groups, like aromatic rings, to fine-tune a compound's properties and circumvent existing patents. ru.nlrsc.org

The ability to manipulate these properties makes strained rings valuable tools in the quest for novel and more effective medicines. chemistryworld.comnumberanalytics.com

Overview of Amine-Functionalized Cyclobutanes in Academic Research

The addition of an amine functional group to a cyclobutane core introduces a site for further chemical modification and a key pharmacophoric element. Amine groups are prevalent in biologically active molecules due to their ability to form hydrogen bonds and participate in ionic interactions, which are crucial for binding to biological targets. Research into amine-functionalized cyclobutanes explores the synthesis of these compounds and their potential applications. acs.orgnih.gov The development of methods for the stereocontrolled synthesis of these molecules is a significant area of focus, as the spatial arrangement of the amine group relative to the cyclobutane ring can dramatically impact biological activity. nih.govnih.gov

Scope and Focus of Research on (3-Methoxycyclobutyl)methanamine

(3-Methoxycyclobutyl)methanamine is a specific example of an amine-functionalized cyclobutane. Its structure combines the foundational cyclobutane ring with a methoxy (B1213986) group and a methylamine (B109427) substituent. Research on this particular compound investigates its chemical properties, methods for its synthesis, and its potential as a building block in the creation of more complex molecules. The presence of both an amine and a methoxy group offers multiple points for chemical derivatization, making it a versatile intermediate in synthetic chemistry.

| Property | Value |

| Molecular Formula | C6H13NO |

| InChI | InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 |

| InChIKey | CJUZEDMZPGYKFB-UHFFFAOYSA-N |

| Monoisotopic Mass | 115.09972 Da |

| XlogP (predicted) | -0.1 |

| Table 1: Chemical properties of (3-Methoxycyclobutyl)methanamine. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZEDMZPGYKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Chemistry of 3 Methoxycyclobutyl Methanamine

Diastereoisomerism of (3-Methoxycyclobutyl)methanamine and its Derivatives

The presence of two substituents on the cyclobutane (B1203170) ring of (3-Methoxycyclobutyl)methanamine, the methoxy (B1213986) group and the aminomethyl group, at positions 1 and 3, leads to the possibility of diastereoisomerism. These isomers, which have the same molecular formula and connectivity but differ in the spatial orientation of their substituents, can exhibit distinct physical, chemical, and physiological characteristics.

Analysis of Cis- and Trans-Isomers

The two diastereomers of (3-Methoxycyclobutyl)methanamine are designated as cis and trans, depending on the relative orientation of the methoxy and aminomethyl groups with respect to the plane of the cyclobutane ring.

In the cis-isomer , the methoxy and aminomethyl groups are on the same side of the ring.

In the trans-isomer , these groups are on opposite sides of the ring.

The differentiation and characterization of these isomers are typically achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the ring protons are sensitive to their spatial relationships, allowing for the assignment of the cis or trans configuration. X-ray crystallography can provide unambiguous proof of the solid-state conformation and relative stereochemistry.

| Isomer | Relative Position of Substituents | Known Derivative |

| cis-(3-Methoxycyclobutyl)methanamine | Methoxy and aminomethyl groups on the same side of the cyclobutane ring. | [cis-3-methoxycyclobutyl]methanamine hydrochloride labsolu.ca |

| trans-(3-Methoxycyclobutyl)methanamine | Methoxy and aminomethyl groups on opposite sides of the cyclobutane ring. | Data not available |

Methodologies for Stereoselective Cyclobutane Amine Synthesis

The controlled synthesis of specific stereoisomers of substituted cyclobutanes is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereoselectivity, which are applicable to the synthesis of the cis and trans isomers of (3-Methoxycyclobutyl)methanamine.

Employment of Transient Directing Groups for Stereocontrol

One powerful strategy for achieving stereocontrol in the synthesis of complex cyclobutanes involves the use of transient directing groups. This approach utilizes a functional group that is temporarily installed on the substrate to guide a chemical transformation to a specific stereochemical outcome. For instance, in the context of C–H functionalization, a directing group can position a metal catalyst to effect a reaction at a particular site with a defined stereochemistry. After the key bond-forming step, the directing group is removed. This methodology allows for the synthesis of highly substituted cyclobutanes that would be difficult to access through other means. While not specifically reported for (3-Methoxycyclobutyl)methanamine, this strategy represents a viable approach for its stereoselective synthesis.

Diastereoselectivity in Photocycloaddition Reactions

[2+2] Photocycloaddition reactions are a cornerstone of cyclobutane synthesis. These reactions involve the light-induced union of two alkene-containing molecules to form a cyclobutane ring. The stereochemical outcome of these reactions can often be controlled to favor a particular diastereomer. The diastereoselectivity is influenced by the steric and electronic properties of the starting materials and the reaction conditions. For example, the synthesis of N-heterocycle-substituted cyclobutanes has been achieved with high diastereoselectivity through a Michael addition onto cyclobutenes, demonstrating a method to control the stereochemistry of aminocyclobutane derivatives. nih.gov Similarly, a highly trans-diastereoselective synthesis of a substituted cyclobutanol (B46151) has been accomplished using a ketoreductase (KRED) catalyzed reaction, highlighting the potential of biocatalysis in achieving stereocontrol. nih.gov Such principles of diastereoselective synthesis can be conceptually applied to the preparation of specific isomers of (3-Methoxycyclobutyl)methanamine.

Conformational Analysis and Ring Fluxionality in Substituted Cyclobutanes

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial-like. The ring is also fluxional, meaning it can rapidly interconvert between different puckered conformations.

In substituted cyclobutanes, the substituents can occupy either axial or equatorial positions. Generally, a substituent prefers the equatorial position to minimize steric interactions with the other ring atoms. For a 1,3-disubstituted cyclobutane like (3-Methoxycyclobutyl)methanamine, the relative stability of the cis and trans isomers, as well as their preferred conformations, will be determined by the energetic balance of these steric interactions.

Reactivity and Transformational Chemistry of 3 Methoxycyclobutyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (3-Methoxycyclobutyl)methanamine serves as a key reactive site, participating in a range of nucleophilic reactions and coupling procedures.

The primary amine of (3-Methoxycyclobutyl)methanamine is nucleophilic and can readily react with various electrophiles. A significant reaction in this class is amide bond formation, a cornerstone of medicinal chemistry and materials science. This transformation typically involves the reaction of the amine with a carboxylic acid or its activated derivative.

Modern methods for amide bond formation that are applicable to (3-Methoxycyclobutyl)methanamine include direct catalytic amidation, which avoids pre-activation of the carboxylic acid, and the use of coupling agents. nih.gov Flow chemistry techniques have also emerged as a sustainable and efficient approach for amide synthesis, offering high yields and minimizing waste. nih.gov For instance, a continuous flow process might involve pumping a solution of (3-Methoxycyclobutyl)methanamine and a carboxylic acid through a heated reactor, possibly containing a catalyst, to facilitate the amidation reaction. nih.gov

Table 1: Examples of Amide Bond Formation Conditions

| Reactants | Coupling Method | Key Features |

|---|---|---|

| (3-Methoxycyclobutyl)methanamine, Carboxylic Acid | Direct Catalytic Amidation | High temperatures and pressures may be required. nih.gov |

| (3-Methoxycyclobutyl)methanamine, Carboxylic Acid | Coupling Agents (e.g., DCC, EDC) | In situ activation of the carboxylic acid. |

| (3-Methoxycyclobutyl)methanamine, Acyl Chloride | Schotten-Baumann Conditions | Typically occurs at room temperature with a base. |

This table presents hypothetical reaction conditions based on general principles of amide bond formation.

The reaction of (3-Methoxycyclobutyl)methanamine with aldehydes or ketones leads to the formation of imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com This reaction is typically acid-catalyzed and reversible. libretexts.org The mechanism involves the initial nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields an iminium ion, which is then deprotonated to form the final imine product. libretexts.org

The equilibrium of this reaction can be controlled by the reaction conditions. youtube.com Removal of water, for example by azeotropic distillation or the use of a dehydrating agent, will drive the equilibrium towards the formation of the imine. youtube.com Conversely, the addition of water can hydrolyze the imine back to the starting amine and carbonyl compound. youtube.com The use of non-aqueous solvents, such as methanol (B129727) or ethanol, is common to favor imine formation. youtube.com

Table 2: General Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The primary amine attacks the electrophilic carbonyl carbon. youtube.com |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org |

| 3. Protonation | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org |

| 4. Elimination | Loss of a water molecule to form a resonance-stabilized iminium ion. libretexts.org |

Reactions Involving the Cyclobutane (B1203170) Ring

The strained four-membered ring of (3-Methoxycyclobutyl)methanamine is also a site of reactivity, allowing for C-H functionalization and potential ring-opening or rearrangement pathways.

Recent advances in transition metal catalysis have enabled the direct functionalization of C-H bonds, which are typically unreactive. nih.gov For cyclobutane amines like (3-Methoxycyclobutyl)methanamine, palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups onto the cyclobutane ring. chemrxiv.org In these reactions, the amine functionality can act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation. nih.govscispace.com This approach allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. nih.gov

The use of specific ligands, such as N-acetyl amino acids, can control the enantioselectivity of the C-H arylation, leading to the formation of chiral products with high enantiomeric ratios. chemrxiv.org The reaction typically involves the coupling of the cyclobutane amine with an aryl halide or aryl boronic acid in the presence of a palladium catalyst and a suitable oxidant. chemrxiv.orgnih.gov

Table 3: Key Components in Palladium-Catalyzed C-H Arylation of Cyclobutane Amines

| Component | Role | Example |

|---|---|---|

| Substrate | Source of C-H bond | (3-Methoxycyclobutyl)methanamine |

| Coupling Partner | Source of aryl group | Aryl iodide, Aryl boronic acid chemrxiv.org |

| Catalyst | Facilitates C-H activation and C-C bond formation | Palladium(II) acetate (B1210297) chemrxiv.org |

| Ligand | Controls selectivity and reactivity | N-acetyl amino acid chemrxiv.org |

The inherent ring strain of the cyclobutane ring in (3-Methoxycyclobutyl)methanamine makes it susceptible to ring-opening and rearrangement reactions under certain conditions. caltech.edu These transformations can be initiated by radical, thermal, or catalytic processes. For instance, the formation of a cyclobutylcarbinyl radical adjacent to the ring can lead to either ring opening to form a homoallylic radical or ring expansion. caltech.edunih.gov The regioselectivity of these rearrangements is influenced by the stability of the resulting radical species. caltech.edunih.gov

While specific studies on the ring-opening of (3-Methoxycyclobutyl)methanamine are not prevalent, general principles from related systems suggest that the presence of the methoxy (B1213986) and aminomethyl substituents would influence the outcome of such reactions. researchgate.net For example, n-butyllithium has been shown to mediate the ring-opening rearrangement of certain cyclopropane (B1198618) derivatives, suggesting that strong bases could potentially induce rearrangements in cyclobutane systems as well. researchgate.net

Coordination and Complexation Chemistry (e.g., with Metal Centers)

The nitrogen atom of the primary amine in (3-Methoxycyclobutyl)methanamine possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. This coordination is a fundamental aspect of its role in transition metal-catalyzed reactions, such as the palladium-catalyzed C-H functionalization mentioned previously. nih.gov The amine can form a chelate with the metal, which helps to direct the catalytic activity to a specific site on the molecule. nih.gov

The ability of (3-Methoxycyclobutyl)methanamine to form complexes with various metal ions also suggests its potential use in the development of new catalysts or functional materials. The nature of the metal-ligand bond and the geometry of the resulting complex would depend on the specific metal ion and the reaction conditions.

Applications of 3 Methoxycyclobutyl Methanamine in Organic Synthesis and Medicinal Chemistry

(3-Methoxycyclobutyl)methanamine as a Versatile Synthetic Building Block

The chemical reactivity and structural characteristics of (3-methoxycyclobutyl)methanamine make it a versatile building block in organic synthesis. Its primary amine and methoxy (B1213986) groups offer sites for a variety of chemical transformations, while the cyclobutane (B1203170) core imparts specific conformational constraints and three-dimensional character to the resulting molecules.

Facilitation of Diverse Chemical Scaffold Assembly

(3-Methoxycyclobutyl)methanamine serves as a key starting material or intermediate in the synthesis of a wide array of chemical scaffolds. The amine functionality allows for common reactions such as amidation, alkylation, and reductive amination, enabling its incorporation into larger and more complex structures. The presence of the methoxy group can influence the reactivity of the cyclobutane ring and can also be a site for chemical modification, such as ether cleavage to reveal a hydroxyl group for further functionalization.

The cyclobutane moiety itself is a desirable feature in modern medicinal chemistry. nih.gov It can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, helping to improve physicochemical properties like metabolic stability and lipophilicity. nih.gov The rigid nature of the cyclobutane ring can also be used to control the conformation of a molecule, which is crucial for optimizing its interaction with biological targets.

Design of Novel Chemical Entities

The use of (3-methoxycyclobutyl)methanamine as a building block facilitates the creation of novel chemical entities with unique structural and pharmacological properties. By incorporating this moiety, chemists can explore new regions of chemical space, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The combination of the cyclobutane ring and the flexible methanamine side chain allows for the precise positioning of functional groups in three-dimensional space, a key aspect of rational drug design.

Integration in Rational Drug Design and Discovery Programs

The principles of rational drug design rely on a deep understanding of the interactions between a drug molecule and its biological target. nih.gov (3-Methoxycyclobutyl)methanamine offers a unique set of properties that can be strategically utilized in the design of new drugs.

Development of Pharmacological Analogues with Cyclobutane Moieties

The incorporation of cyclobutane rings into drug candidates is a strategy employed to enhance their pharmacological properties. nih.gov Cyclobutanes can increase the fraction of sp3-hybridized carbons in a molecule, a characteristic often associated with improved clinical success rates. nih.gov They can also serve to rigidify a molecule, locking it into a bioactive conformation and thereby increasing its affinity for the target. nih.gov

The methoxy group of (3-methoxycyclobutyl)methanamine can be a key pharmacophoric feature or can be metabolically labile, offering a potential site for metabolic breakdown. By replacing a more metabolically susceptible group with the methoxycyclobutyl moiety, medicinal chemists can improve the metabolic stability and half-life of a drug candidate. nih.gov

Incorporation into Bioactive Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing heterocyclic scaffolds. taylorfrancis.commdpi.comresearchgate.netmdpi.com The amine functionality of (3-methoxycyclobutyl)methanamine provides a convenient handle for its incorporation into a wide variety of heterocyclic systems, such as pyrimidines, triazoles, and benzimidazoles, which are known to exhibit a broad range of biological activities. researchgate.netiomcworld.com

The introduction of the (3-methoxycyclobutyl)methylamino substituent can significantly modulate the biological activity of the parent heterocycle. The unique steric and electronic properties of this group can influence the binding affinity and selectivity of the compound for its target.

Design and Synthesis of Proteasome Inhibitors

The proteasome is a large protein complex responsible for the degradation of intracellular proteins and is a validated target for cancer therapy. nih.govnih.gov The inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, leads to the accumulation of pro-apoptotic proteins and cell death in cancer cells. nih.govnih.gov

(3-Methoxycyclobutyl)methanamine has been utilized as a building block in the synthesis of novel proteasome inhibitors. In this context, the aminomethylcyclobutane moiety can serve as a non-peptidic element that interacts with specific pockets of the proteasome active site. The design of such inhibitors often involves creating peptidomimetic structures where the (3-methoxycyclobutyl)methanamine fragment replaces a natural amino acid residue. This substitution can lead to improved oral bioavailability and metabolic stability compared to purely peptide-based inhibitors. Research in this area has led to the development of peptidomimetic inhibitors that show significant activity against the proteasome. nih.gov

Development of GPCR Agonists (e.g., GLP-1R Agonists)

The (3-Methoxycyclobutyl)methanamine moiety has been integral to the development of agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising drug target for type 2 diabetes and obesity because its activation leads to the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov These incretins, in turn, enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov Therefore, GPR119 agonists function as indirect activators of the GLP-1 receptor pathway.

GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. nih.govmedchemexpress.com Agonists binding to this receptor stimulate an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which is the mechanism that triggers the secretion of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govnih.gov Small-molecule synthetic agonists for GPR119 have been shown to effectively stimulate GLP-1 secretion in cellular models and increase plasma GLP-1 levels in animal studies. nih.gov This dual action of directly stimulating insulin release and promoting incretin secretion makes GPR119 agonists an attractive therapeutic strategy. While numerous peptide-based GLP-1 receptor agonists exist, the development of orally active, small-molecule agents like those built around the (3-Methoxycyclobutyl)methanamine scaffold represents a significant advancement. nih.govnih.gov

Role in Modulators of Lipid Synthesis

The GPR119 receptor, for which (3-Methoxycyclobutyl)methanamine is a key structural component of synthetic agonists, is intrinsically linked to lipid metabolism. The receptor's endogenous ligands are themselves lipid derivatives, including oleoylethanolamide (OEA) and oleoyl-lysophosphatidylcholine (LPC). nih.govmedchemexpress.comnih.gov This connection points to the receptor's role in metabolic regulation beyond glucose homeostasis.

Activation of the GPR119/incretin axis has been identified as a promising new therapeutic avenue for metabolic-associated fatty liver disease (MAFLD). nih.gov Research has shown that certain GPR119 agonists can alleviate disorders of lipid metabolism by reducing levels of triglycerides and non-esterified fatty acids (NEFAs) in the body. nih.gov For instance, the GPR119 agonist AS1269574 was found to protect β-cell function and improve both glucose and lipid metabolism. nih.gov Another agonist, 2-Oleoylglycerol (2-OG), not only stimulates GLP-1 secretion but has also been implicated in pathways relevant to non-alcoholic steatohepatitis (NASH). medchemexpress.com By developing synthetic agonists that incorporate scaffolds like (3-Methoxycyclobutyl)methanamine, researchers aim to modulate these lipid pathways to treat complex metabolic disorders.

Contribution to FGFR4 Inhibitor Research

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that the compound (3-Methoxycyclobutyl)methanamine or its derivatives have been utilized or have made a contribution to the field of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor research.

Structure-Activity Relationship (SAR) Studies of (3-Methoxycyclobutyl)methanamine Derivatives

The optimization of GPR119 agonists has been heavily reliant on detailed structure-activity relationship (SAR) studies. These studies systematically alter different parts of the lead molecule to understand how each component contributes to the compound's potency, selectivity, and pharmacokinetic properties. For agonists containing a central cycloalkane scaffold, the SAR exploration typically focuses on modifications to the core structure and the appended chemical groups on either side.

Medicinal chemistry campaigns have evolved initial leads into highly potent GPR119 agonists by optimizing these structural features. nih.gov For example, in the development of dihydrobenzofuran derivatives, SAR studies focused on the substituents on the core, the group attached to the right-hand piperidine (B6355638) nitrogen, and the nature of the left-hand piperidine/piperazine and its attachments. nih.gov These efforts led to compounds with nanomolar potency and favorable metabolic profiles. nih.gov

| Compound Series | Key Structural Feature | SAR Finding | Resulting Potency (EC50) |

|---|---|---|---|

| Dihydrobenzofurans | Substituents on core and piperidine | Optimization of substituents led to potent modulators with good metabolic stability. nih.gov | Nanomolar range nih.gov |

| Spirocyclic Cyclohexanes | Spirocyclic core | Introduction of a spirocyclic structure improved pharmacokinetic properties. nih.gov | Not specified |

| Cyclohexene Analogues | 1,4-disubstituted cyclohexene | Identified compound 21b with high potency and efficacy in glucose tolerance tests. nih.gov | 3.8 nM nih.gov |

Influence of Cyclobutane Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms (stereochemistry) within a drug molecule is critical for its interaction with the biological target. For derivatives containing a cyclobutane ring, the relative orientation of the substituents (i.e., cis or trans isomers) can have a profound impact on biological potency. The rigid nature of the cyclobutane ring locks substituents into specific spatial positions, which can either enhance or diminish binding to the receptor's active site.

Optimization of Drug-like Properties through Structural Modification

A key goal in modern drug design is the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile to ensure it is not only potent but also has suitable properties for clinical use. Structural modifications to lead compounds containing the (3-Methoxycyclobutyl)methanamine moiety are frequently aimed at improving these drug-like characteristics.

Key optimization goals include:

Improving Metabolic Stability: Chemists aim to identify and block "metabolic soft spots"—positions on the molecule that are susceptible to rapid breakdown by liver enzymes. This can increase the drug's half-life and bioavailability. nih.gov

Enhancing Solubility: Poor solubility can hinder a drug's absorption. Introducing solubilizing groups (e.g., methoxy groups) or optimizing lipophilicity can improve this property. nih.gov A balance is often sought using metrics like Ligand-Lipophilicity Efficiency (LLE). nih.gov

Reducing Off-Target Effects: Modifications are made to reduce activity at unintended targets, such as the hERG potassium channel, which is associated with cardiac risk. nih.gov Successful optimization campaigns have yielded potent GPR119 agonists with significantly reduced hERG liabilities. nih.gov

These optimization efforts have led to the identification of GPR119 agonist candidates with excellent potency, selectivity, improved physicochemical properties, and favorable PK profiles in preclinical models. nih.govnih.gov

| Compound | Optimization Goal | Structural Modification Strategy | Outcome |

|---|---|---|---|

| Compound 28 | Improve physicochemical profile | Reduced lipophilicity and incorporated solubilizing moieties. nih.gov | FaSSIF solubility of 161 μM, mild hERG inhibition (IC50 = 13 μM). nih.gov |

| Compound 21 (Spirocyclic) | Improve solubility and CYP inhibition profile | Optimization of lead compound 8. nih.gov | No inhibitory activity against six CYP isoforms; favorable PK properties. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methoxycyclobutyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (3-methoxycyclobutyl)methanamine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while more advanced techniques like 2D NMR are essential for assigning the stereochemistry of the cyclobutane (B1203170) ring.

The ¹H NMR spectrum of a (3-methoxycyclobutyl)methanamine derivative is expected to show distinct signals for the protons of the cyclobutane ring, the methoxy (B1213986) group, and the methanamine moiety. The chemical shifts and coupling constants of the cyclobutyl protons are particularly informative for determining the cis/trans stereochemistry of the substituents. For instance, the coupling constants between adjacent protons on the ring can help differentiate between diastereomers.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the methoxy carbon, the carbons of the cyclobutane ring, and the aminomethyl carbon. While specific experimental data for (3-methoxycyclobutyl)methanamine is not widely published, expected chemical shift ranges can be predicted based on data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-Methoxycyclobutyl)methanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃O) | 3.2 - 3.4 | 55 - 60 |

| Methanamine (CH₂NH₂) | 2.5 - 2.8 | 40 - 45 |

| Cyclobutyl Ring (CH) | 1.8 - 2.5 | 30 - 45 |

| Cyclobutyl Ring (CH₂) | 1.5 - 2.2 | 20 - 30 |

Note: These are predicted values and may vary depending on the solvent and specific derivative.

Stereochemical assignment, particularly determining the relative configuration of the methoxy and aminomethyl groups (cis or trans), can be achieved using Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the protons of the methoxy group and the aminomethyl group would suggest a cis relationship, while the absence of such a correlation would be indicative of a trans configuration.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of (3-methoxycyclobutyl)methanamine, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

Table 2: Predicted m/z Values for Adducts of (3-Methoxycyclobutyl)methanamine (C₆H₁₃NO) uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M+K]⁺ | 154.06288 |

| [M+NH₄]⁺ | 133.13354 |

Source: PubChem CID 65983649 uni.lu

The fragmentation of the molecular ion can provide clues about the structure. For ethers and amines, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the heteroatom). For (3-methoxycyclobutyl)methanamine, this could involve the loss of a methyl radical from the methoxy group or cleavage of the cyclobutane ring.

Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Analysis

While cryo-electron microscopy (cryo-EM) is not typically used for the structural elucidation of small molecules like (3-methoxycyclobutyl)methanamine itself, it is a revolutionary technique for visualizing the three-dimensional structure of large biomolecular complexes, such as proteins, at near-atomic resolution. nih.gov If a derivative of (3-methoxycyclobutyl)methanamine were developed as a ligand or drug that binds to a specific biological target (e.g., a receptor or enzyme), cryo-EM could be instrumental in understanding the binding interactions.

By imaging a frozen-hydrated sample of the protein-ligand complex, cryo-EM can reveal:

The precise binding pocket of the ligand.

The specific amino acid residues of the protein that interact with the (3-methoxycyclobutyl)methanamine derivative.

The conformational changes in the protein that may occur upon ligand binding.

This information is invaluable for structure-based drug design, allowing for the optimization of the ligand's affinity and selectivity for its target. While no specific cryo-EM structures involving a (3-methoxycyclobutyl)methanamine derivative are currently in the public domain, the technique remains a powerful future possibility for studying the biological activity of such compounds.

X-ray Crystallography for Conformation and Absolute Stereochemistry of Derived Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the bond lengths, bond angles, and torsion angles of a molecule, thereby defining its conformation. For chiral derivatives of (3-methoxycyclobutyl)methanamine, X-ray crystallography can also be used to determine the absolute stereochemistry.

In order to perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For a derivative of (3-methoxycyclobutyl)methanamine, a crystal structure would definitively establish:

The conformation of the cyclobutane ring (puckered or planar).

The relative stereochemistry of the substituents (cis or trans).

For a resolved enantiomer, the absolute configuration (R or S) at the chiral centers.

Intermolecular interactions in the solid state, such as hydrogen bonding.

Although no crystal structures of (3-methoxycyclobutyl)methanamine itself are publicly available, this technique would be the ultimate arbiter of its three-dimensional structure and that of its derivatives.

Computational and Theoretical Investigations of 3 Methoxycyclobutyl Methanamine

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are pivotal in predicting how (3-Methoxycyclobutyl)methanamine and similar compounds might interact with biological targets. These computational techniques allow researchers to visualize and analyze these interactions at the atomic level, guiding the design of new and more effective molecules.

Homology Modeling of Biological Targets

In the absence of experimentally determined protein structures, homology modeling is a crucial first step. nih.gov This technique constructs a three-dimensional model of a target protein using the known structure of a related homologous protein as a template. nih.gov The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.gov For instance, in the study of potential drug targets like Leishmania donovani 24-sterol methyltransferase (LdSMT), where an experimental structure is unavailable, homology modeling has been employed to generate a reliable 3D model. nih.gov This model then serves as the basis for subsequent docking studies to identify potential inhibitors. nih.gov The quality of the generated model is typically assessed using tools like the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone. nih.gov

Prediction of Binding Modes and Affinities

Once a model of the biological target is available, molecular docking can be used to predict how a ligand, such as an analog of (3-Methoxycyclobutyl)methanamine, will bind to it. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.netnih.gov These predictions can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net For example, docking studies have been used to predict the binding modes of compounds in complex with the anti-apoptotic protein Mcl-1, identifying key hydrophobic pockets that the ligands occupy. researchgate.net The reliability of these predictions can be enhanced by combining them with experimental data, such as Nuclear Magnetic Resonance (NMR) studies. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecules like (3-Methoxycyclobutyl)methanamine. mdpi.comresearchgate.net DFT is a computational method that models the electron density of a system to calculate its energy and other properties. mdpi.com

Conformational Analysis and Strain Energy Assessment

The flexible cyclobutane (B1203170) ring and the rotatable bonds in (3-Methoxycyclobutyl)methanamine mean that it can adopt various three-dimensional shapes or conformations. Conformational analysis using DFT can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. researchgate.netnanobioletters.com This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. For cyclobutane derivatives, which possess a strained ring system, DFT calculations are particularly useful for assessing the ring strain energy. nanobioletters.com

Mechanistic Insights into Chemical Transformations

DFT calculations are also powerful tools for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a chemical transformation occurs. mdpi.com This can be applied to understand the synthesis of (3-Methoxycyclobutyl)methanamine and its derivatives, as well as their metabolic transformations in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping for Analogues

QSAR and pharmacophore mapping are essential computational tools for understanding how the chemical structure of a series of compounds relates to their biological activity. nih.govmdpi.com

A QSAR model is a mathematical equation that correlates the biological activity of a set of molecules with their physicochemical properties or "descriptors." mdpi.comnih.gov These descriptors can include parameters related to hydrophobicity (like logP), electronics, and sterics. nih.govyoutube.com By developing a statistically significant QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

The dynamic behavior of (3-Methoxycyclobutyl)methanamine in a given environment is dictated by a combination of intramolecular and intermolecular forces. Intramolecularly, the molecule's flexibility arises from the puckering of the cyclobutane ring and the rotation around its single bonds. Intermolecularly, its interactions with surrounding molecules are governed by hydrogen bonding and van der Waals forces.

Conformational Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds. pharmacy180.comlibretexts.org To alleviate this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.com This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered forms at room temperature. dalalinstitute.com The out-of-plane dihedral angle in a puckered cyclobutane is approximately 25° to 35°. pharmacy180.comlibretexts.org This deviation from planarity reduces the eclipsing interactions but introduces a small amount of angle strain, as the C-C-C bond angles become slightly less than the 90° of a planar square. libretexts.org

For a substituted cyclobutane like (3-Methoxycyclobutyl)methanamine, the substituents can occupy either axial or equatorial positions on the puckered ring. The relative stability of these conformations is influenced by steric interactions. Generally, conformers with bulky substituents in the more spacious equatorial positions are energetically favored to minimize steric hindrance. In the case of (3-Methoxycyclobutyl)methanamine, both the methoxy (B1213986) and aminomethyl groups are expected to influence the puckering of the ring and the equilibrium between different conformational states.

A computational study on cyclobutanecarboxylic acid, a related substituted cyclobutane, revealed the existence of multiple stable conformers corresponding to equatorial and axial positions of the carboxylic acid group, with the equatorial conformer being the global minimum. researchgate.net This suggests that (3-Methoxycyclobutyl)methanamine would also exhibit a complex potential energy surface with several local minima corresponding to different arrangements of its substituents.

Table 1: Illustrative Conformational Properties of Substituted Cyclobutanes

| Property | Description | Typical Value |

| Ring Puckering Angle | The dihedral angle that describes the deviation of the cyclobutane ring from planarity. | 25° - 35° pharmacy180.comlibretexts.org |

| Energy Barrier to Ring Inversion | The energy required for the cyclobutane ring to flip between its two puckered conformations. | ~1.5 kcal/mol |

| Axial vs. Equatorial Preference | The energetic preference for a substituent to occupy an equatorial position over an axial one. | Varies depending on the size of the substituent. |

This table provides generalized data for substituted cyclobutanes to illustrate the expected conformational properties of (3-Methoxycyclobutyl)methanamine, in the absence of specific experimental or computational data for this compound.

Intermolecular Interactions

The methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups on the (3-Methoxycyclobutyl)methanamine molecule are key to its intermolecular interactions. The primary amine group is a potent hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Computational studies on molecules containing both amine and methoxy functionalities have highlighted the importance of various non-covalent interactions. nih.govnih.gov These include classical N-H···N and N-H···O hydrogen bonds, as well as weaker C-H···N and C-H···O interactions. nih.govnih.gov In the condensed phase, (3-Methoxycyclobutyl)methanamine molecules would likely form a network of hydrogen bonds. The N-H bonds of the aminomethyl group can donate hydrogen bonds to the nitrogen or oxygen atoms of neighboring molecules. The lone pair of electrons on the nitrogen atom can also accept a hydrogen bond.

The strength and geometry of these hydrogen bonds play a crucial role in determining the physical properties of the substance, such as its boiling point and solubility. MD simulations of related systems, like aminopropyltrimethoxysilane, have shown that including intermolecular interactions in computational models is essential for accurately describing the system's properties. nih.govnih.gov These studies reveal that trimer models, which account for multiple hydrogen-bonding contacts, provide a more accurate description than simpler monomer or dimer models. nih.govnih.gov

Table 2: Potential Intermolecular Interactions Involving (3-Methoxycyclobutyl)methanamine

| Interaction Type | Donor | Acceptor |

| Strong Hydrogen Bond | -NH₂ | N (of another molecule) |

| Strong Hydrogen Bond | -NH₂ | O (of another molecule's methoxy group) |

| Weak Hydrogen Bond | C-H | N (of another molecule) |

| Weak Hydrogen Bond | C-H | O (of another molecule's methoxy group) |

| Van der Waals Interactions | Entire Molecule | Other Molecules |

This table outlines the potential intermolecular interactions based on the functional groups present in (3-Methoxycyclobutyl)methanamine, drawing from general principles of computational chemistry and studies on analogous molecules.

Future Directions in 3 Methoxycyclobutyl Methanamine Research

Development of Novel and Green Synthetic Methodologies

The future synthesis of (3-Methoxycyclobutyl)methanamine and its analogs will increasingly focus on the development of efficient, stereoselective, and environmentally benign methodologies. Traditional methods for constructing cyclobutane (B1203170) rings can be challenging, often requiring harsh conditions or producing complex mixtures of isomers. calstate.edu Future research will aim to overcome these limitations.

Key areas of development will include:

Catalyst-Controlled C-H Functionalization : Recent breakthroughs in rhodium-catalyzed C-H functionalization of cyclobutanes offer a glimpse into the future of synthesizing derivatives of (3-Methoxycyclobutyl)methanamine. nih.gov By carefully selecting the catalyst, it is possible to achieve regioselective functionalization at different positions on the cyclobutane ring, providing access to a diverse range of analogs from a common starting material. nih.gov This approach minimizes the need for protecting groups and reduces the number of synthetic steps, aligning with the principles of green chemistry.

Photocatalysis and Electrochemistry : Light- and electricity-driven reactions are emerging as powerful tools in organic synthesis. Future methodologies will likely employ photoredox catalysis to enable novel transformations of cyclobutane precursors under mild conditions. researchgate.net These methods can facilitate unique bond formations that are not accessible through traditional thermal reactions.

Biocatalysis : The use of enzymes to catalyze key synthetic steps offers unparalleled stereoselectivity. Future research will likely explore the use of engineered enzymes for the asymmetric synthesis of chiral (3-Methoxycyclobutyl)methanamine derivatives, ensuring the production of single enantiomers, which is crucial for pharmacological activity.

| Synthetic Strategy | Advantages | Key Research Focus |

| Catalyst-Controlled C-H Functionalization | High regioselectivity, reduced synthetic steps | Development of novel rhodium and copper catalysts nih.govrsc.org |

| Photocatalysis and Electrochemistry | Mild reaction conditions, unique reactivity | Exploration of new photoredox-catalyzed cycloadditions researchgate.netmdpi.com |

| Biocatalysis | High stereoselectivity, environmentally friendly | Engineering of enzymes for asymmetric synthesis |

Exploration of Uncharted Chemical Transformations and Reactivity Profiles

The inherent ring strain of the cyclobutane core in (3-Methoxycyclobutyl)methanamine imparts unique reactivity that is yet to be fully explored. Future research will delve into understanding and harnessing this reactivity to create novel molecular architectures.

Ring-Opening and Ring-Expansion Reactions : The strained four-membered ring can be selectively opened or expanded to generate larger, more complex scaffolds. researchgate.net Future work will focus on developing catalytic methods to control the outcome of these transformations, leading to the synthesis of diverse compound libraries for biological screening. For instance, the selective cleavage of specific C-C bonds within the cyclobutane ring could provide access to functionalized acyclic or heterocyclic structures.

Derivatization of Functional Groups : The methoxy (B1213986) and methanamine groups of the title compound serve as handles for further chemical modification. Future research will explore a wide range of derivatization reactions to create a library of analogs with diverse physicochemical properties. This will include the synthesis of amides, sulfonamides, and ureas from the primary amine, as well as the exploration of O-demethylation and subsequent derivatization of the resulting alcohol.

Discovery of New Biological Activities and Therapeutic Applications

While the current biological profile of (3-Methoxycyclobutyl)methanamine may be limited, its structural features suggest significant potential for a broad range of therapeutic applications. The three-dimensional nature of the cyclobutane scaffold is particularly attractive for targeting protein-protein interactions. nih.gov

Future research will focus on:

Screening against Diverse Biological Targets : Large-scale screening of (3-Methoxycyclobutyl)methanamine and its derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels, will be a key focus. researchgate.netnih.gov This could uncover unexpected biological activities and provide starting points for new drug discovery programs. For example, derivatives of other small molecules have shown activity as α-glucosidase inhibitors and have been investigated for their potential in treating diabetes. nih.gov

Fragment-Based Drug Discovery (FBDD) : The relatively small size of (3-Methoxycyclobutyl)methanamine makes it an ideal fragment for use in FBDD campaigns. nih.govyoutube.com By identifying weak-binding interactions of this fragment with a protein target, medicinal chemists can "grow" or "link" it with other fragments to develop potent and selective inhibitors. youtube.com This approach is particularly powerful for tackling challenging targets like G-protein coupled receptors (GPCRs). youtube.com

Antiviral and Anticancer Applications : Nucleoside analogs containing cyclobutane rings have been investigated for their anti-HIV activity. nih.gov Future research could explore the potential of (3-Methoxycyclobutyl)methanamine derivatives as antiviral agents. Furthermore, the unique three-dimensional shape of the scaffold could be exploited to design inhibitors of protein-protein interactions that are critical for cancer cell growth and survival.

Synergistic Approaches Combining Advanced Computational Predictions and Experimental Validation

The integration of computational chemistry with experimental validation will be crucial for accelerating the discovery and optimization of (3-Methoxycyclobutyl)methanamine-based drug candidates.

In Silico Screening and Property Prediction : Computational models can be used to predict the binding of (3-Methoxycyclobutyl)methanamine derivatives to various protein targets, as well as to estimate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This in silico screening allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Molecular Dynamics Simulations : Molecular dynamics simulations can provide detailed insights into the binding mode of (3-Methoxycyclobutyl)methanamine derivatives with their biological targets. This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs.

| Computational Tool | Application in (3-Methoxycyclobutyl)methanamine Research |

| In Silico Docking | Prediction of binding affinity to protein targets |

| ADMET Prediction | Estimation of drug-like properties |

| Molecular Dynamics | Elucidation of binding modes and SAR |

Integration with Emerging Drug Discovery Paradigms (e.g., Artificial Intelligence in Chemistry, Fragment-Based Drug Design)

The future of drug discovery lies in the seamless integration of emerging technologies. For (3-Methoxycyclobutyl)methanamine, this means leveraging the power of artificial intelligence (AI) and advanced fragment-based screening techniques.

AI-Driven de Novo Design : Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties. nih.govnih.gov By providing the (3-Methoxycyclobutyl)methanamine scaffold as a starting point, AI algorithms can generate virtual libraries of new derivatives that are predicted to be active against specific biological targets. eurekalert.orgyoutube.com This approach has the potential to dramatically accelerate the discovery of new drug candidates.

Advanced Fragment Screening Techniques : Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for identifying the binding of small fragments like (3-Methoxycyclobutyl)methanamine to their protein targets. youtube.com Future advancements in these techniques, coupled with high-throughput screening platforms, will enable the rapid identification of new starting points for drug discovery.

The convergence of these future directions promises to unlock the full therapeutic potential of the (3-Methoxycyclobutyl)methanamine scaffold, paving the way for the development of a new generation of innovative medicines.

Q & A

Q. What are the key considerations for synthesizing (3-Methoxycyclobutyl)methanamine?

The synthesis typically involves cyclobutane ring formation, methoxy group introduction, and amination. Key steps include:

- Cyclization : Using photochemical or thermal methods to form the strained cyclobutane ring .

- Methoxy Functionalization : Alkylation of a hydroxylated intermediate with methyl iodide under basic conditions .

- Amination : Reductive amination or Gabriel synthesis to introduce the methanamine group .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher yields at lower temps (prevents ring-opening) |

| Solvent | Tetrahydrofuran (THF) or DCM | Polar aprotic solvents enhance nucleophilic substitution |

| Catalysts | Pd/C (for reductive amination) | Reduces side reactions (e.g., over-reduction) |

Validation : Monitor intermediates via TLC and confirm final structure using -NMR (e.g., δ 3.81 ppm for OCH) and mass spectrometry .

Q. How do physicochemical properties influence experimental design?

- Lipophilicity : LogP ≈ 1.2 (predicted), impacting membrane permeability in biological assays. Adjust solvent systems (e.g., DMSO for solubility) .

- Hydrogen Bonding : The amine group (-NH) enables interactions with polar targets. Use buffered solutions (pH 7.4) to maintain protonation state .

- Steric Effects : The cyclobutyl ring restricts conformational flexibility, affecting binding kinetics. Prefer flexible linker designs in probe synthesis .

Q. Characterization Tools :

- HPLC-PDA : Purity assessment (>95% for in vitro studies).

- DSC : Melting point (~120°C) indicates crystalline stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictory bioactivity data?

Discrepancies in receptor binding (e.g., µ-opioid vs. serotonin receptors) may arise from conformational flexibility. Use:

- Molecular Dynamics (MD) : Simulate cyclobutyl ring dynamics in aqueous vs. lipid environments .

- Docking Studies : Compare binding poses using AutoDock Vina; prioritize poses with H-bonding to methoxy and amine groups .

Case Study : Conflicting IC values (e.g., 10 µM vs. 50 µM) may stem from assay pH differences. Model protonation states with Schrödinger’s Epik .

Q. What strategies optimize regioselectivity in substitution reactions?

The methanamine group’s nucleophilicity is sterically hindered by the cyclobutyl ring. Solutions include:

- Protection/Deprotection : Use Boc-anhydride to shield -NH, enabling selective methoxy derivatization .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 80°C, 20 min) to reduce side products .

Q. Reaction Example :

| Reaction | Conditions | Yield | Selectivity |

|---|---|---|---|

| SN with ethylamine | 0°C, 2 hrs | 88% | High (steric shielding limits competing pathways) |

| SN with bulky electrophiles | RT, 24 hrs | 45% | Low (ring strain promotes carbocation rearrangements) |

Q. How to address discrepancies in pharmacokinetic (PK) data across studies?

Variability in half-life (t) or bioavailability may arise from:

- Metabolic Pathways : CYP3A4 vs. CYP2D6 oxidation (validate via liver microsome assays) .

- Formulation Differences : PEG vs. liposomal carriers alter absorption rates .

Q. Mitigation :

- Stable Isotope Labeling : Track metabolites using -labeled analogs in LC-MS/MS .

- Interspecies Scaling : Adjust dosing regimens using allometric models (e.g., mouse-to-human) .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

- Crystallography : Resolve binding modes with target proteins (e.g., MAO-B inhibition) .

- SPR Spectroscopy : Quantify binding kinetics (k/k) to optimize substituent effects .

Key Finding : Replacing methoxy with ethoxy increases hydrophobicity but reduces H-bonding capacity, lowering IC by 3-fold .

Q. Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Method |

|---|---|---|

| Variable NMR shifts | Solvent polarity (CDCl vs. DMSO-d) | Standardize solvent and temperature |

| Inconsistent IC | Assay interference (e.g., detergent use) | Validate via orthogonal assays (e.g., fluorescence polarization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.